molecular formula C7H16N2O4 B12066275 3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid

3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid

Cat. No.: B12066275
M. Wt: 192.21 g/mol
InChI Key: ZYPDLTYCTRZVNP-CVDVRWGVSA-N
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Description

3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid is a complex organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid typically involves the reaction of hydroxylamine with a suitable ketone or aldehyde. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the oxime. For instance, the reaction of a ketone with hydroxylamine hydrochloride in the presence of sodium acetate can yield the desired oxime .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The choice of solvents, temperature, and pressure conditions are optimized to ensure maximum efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the oxime can yield corresponding amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include nitrile oxides, primary and secondary amines, and substituted oxime derivatives .

Scientific Research Applications

3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Investigated for its potential use in drug development, particularly as an antidote for organophosphate poisoning.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the oxime group can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through nucleophilic attack on the phosphorylated enzyme, leading to the release of the organophosphate and restoration of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Pralidoxime: Another oxime used as an antidote for organophosphate poisoning.

    Obidoxime: Similar in structure and function to pralidoxime.

    Methoxime: Used in similar applications but with different pharmacokinetic properties.

Uniqueness

Its ability to form stable oxime derivatives and participate in diverse chemical reactions makes it a valuable compound in both research and industrial contexts .

Properties

Molecular Formula

C7H16N2O4

Molecular Weight

192.21 g/mol

IUPAC Name

acetic acid;(NE)-N-[3-(hydroxyamino)-3-methylbutan-2-ylidene]hydroxylamine

InChI

InChI=1S/C5H12N2O2.C2H4O2/c1-4(6-8)5(2,3)7-9;1-2(3)4/h7-9H,1-3H3;1H3,(H,3,4)/b6-4+;

InChI Key

ZYPDLTYCTRZVNP-CVDVRWGVSA-N

Isomeric SMILES

C/C(=N\O)/C(C)(C)NO.CC(=O)O

Canonical SMILES

CC(=NO)C(C)(C)NO.CC(=O)O

Origin of Product

United States

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